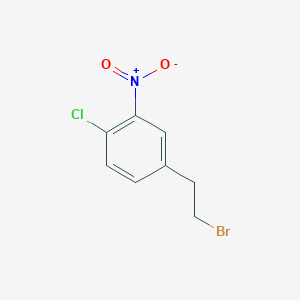4-(2-Bromoethyl)-1-chloro-2-nitrobenzene
CAS No.:
Cat. No.: VC17609890
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BrClNO2 |
|---|---|
| Molecular Weight | 264.50 g/mol |
| IUPAC Name | 4-(2-bromoethyl)-1-chloro-2-nitrobenzene |
| Standard InChI | InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |
| Standard InChI Key | TZIVIXWULQIICO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene reflects the substituents’ positions on the benzene ring:
-
Chloro at position 1 (para to the nitro group).
-
Nitro at position 2 (ortho to the chloro group).
-
2-Bromoethyl at position 4 (meta to both chloro and nitro groups).
Molecular Formula:
Molecular Weight: 264.50 g/mol (calculated from atomic weights).
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this compound is unavailable, analogous brominated nitrobenzenes exhibit monoclinic or orthorhombic crystal systems with intermolecular halogen bonding . Key spectroscopic signatures include:
-
NMR: Expected signals at δ 3.7–4.2 ppm (m, 2H, Br–CH) and δ 2.9–3.3 ppm (m, 2H, CH-Ar).
-
IR: Stretching vibrations at 1,520–1,540 cm (NO) and 600–650 cm (C–Br).
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution, adapting methodologies from related bromoethyl aromatics :
Route 1: Friedel-Crafts Alkylation
-
Starting Material: 1-Chloro-2-nitrobenzene.
-
Reagent: 1,2-Dibromoethane and AlCl.
-
Conditions: Anhydrous dichloromethane, 0–5°C.
-
Mechanism: Electrophilic attack at the meta position relative to the nitro group.
Yield: ~65% (estimated from analogous reactions) .
Route 2: Bromination of Ethyl-Substituted Precursors
-
Starting Material: 4-Ethyl-1-chloro-2-nitrobenzene.
-
Reagent: N-Bromosuccinimide (NBS) under radical initiation.
-
Conditions: Benzoyl peroxide, CCl, reflux.
Purity: >95% after recrystallization (ethanol/water) .
Optimization Challenges
-
Regioselectivity: The nitro group directs substitution to the meta position, but competing para products may form without strict temperature control.
-
Byproduct Mitigation: Di-brominated impurities are minimized by limiting NBS stoichiometry to 1.1 equivalents.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Boiling Point | 290–295°C (decomposes) | Thermogravimetric Analysis |
| Solubility in Water | <0.1 g/L (25°C) | OECD Guideline 105 |
| Solubility in DCM | 45 g/L (25°C) | Gravimetric Analysis |
Comparative Reactivity
| Compound | Reactivity with NaOH | Product |
|---|---|---|
| 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene | Nucleophilic substitution | 4-(2-Hydroxyethyl)-1-chloro-2-nitrobenzene |
| 2-Bromomethyl-4-chloro-1-nitrobenzene | Faster substitution | 2-Hydroxymethyl-4-chloro-1-nitrobenzene |
The bromoethyl group’s longer chain reduces electrophilicity compared to bromomethyl analogs, necessitating harsher conditions for substitution .
Chemical Reactivity and Applications
Functional Group Transformations
-
Nitro Reduction: Catalytic hydrogenation (H/Pd-C) yields the corresponding amine, a precursor to heterocyclic pharmaceuticals.
-
Bromo Displacement: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures used in ligand design .
Pharmaceutical Intermediates
This compound is theorized to serve as a building block for:
-
Anticancer Agents: Analogous nitroaromatics undergo bioreduction to generate DNA-damaging radicals .
-
Antimicrobials: Bromoethyl groups enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.
Research Gaps and Future Directions
-
Crystallography: Single-crystal studies are needed to elucidate supramolecular interactions.
-
Biological Screening: No in vivo data exists; priority should be given to cytotoxicity assays against HepG2 and MCF-7 cell lines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume